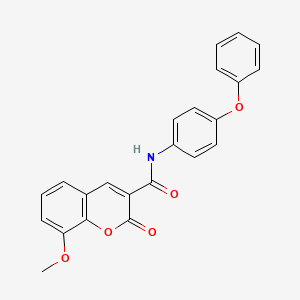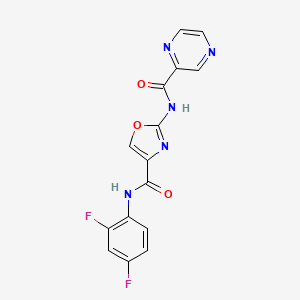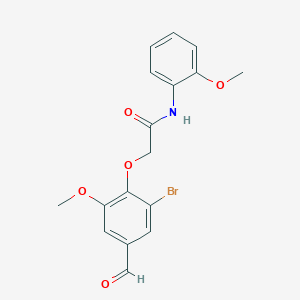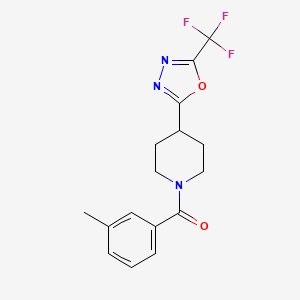
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as LY294002, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. It has been extensively studied for its potential use in cancer therapy and other diseases.
Mechanism of Action
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide inhibits the PI3K pathway by binding to the ATP-binding site of the PI3K enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key signaling molecule in the PI3K pathway. This, in turn, inhibits downstream signaling through the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. In addition, 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Advantages and Limitations for Lab Experiments
One advantage of 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is its potency and selectivity for the PI3K pathway, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation is that it can have off-target effects on other enzymes that share the ATP-binding site with PI3K, which can complicate interpretation of results.
Future Directions
For research on 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide include developing more potent and selective inhibitors of the PI3K pathway, as well as studying its potential use in combination with other therapies for cancer and other diseases. In addition, further research is needed to understand the off-target effects of 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide and develop strategies to minimize these effects.
Synthesis Methods
The synthesis of 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves several steps, including the reaction of 2-hydroxybenzaldehyde with 4-phenoxyaniline to form 2-hydroxy-4-phenoxybenzaldehyde. This intermediate is then reacted with malonic acid in the presence of acetic anhydride to form 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The final step involves the reaction of this intermediate with ammonia and 4-phenoxyaniline to form 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide.
Scientific Research Applications
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the PI3K pathway, which is frequently activated in cancer cells. It has also been studied for its potential use in other diseases, such as diabetes, neurodegenerative diseases, and autoimmune diseases.
properties
IUPAC Name |
8-methoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-27-20-9-5-6-15-14-19(23(26)29-21(15)20)22(25)24-16-10-12-18(13-11-16)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPANIMMOCWTHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2997259.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2997260.png)



![3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2997266.png)
![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997267.png)
![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide](/img/structure/B2997269.png)
![Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2997270.png)
![2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2997273.png)



![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2997279.png)